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3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
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Overview
Description
EINECS 292-682-3 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The preparation methods for EINECS 292-682-3 involve several synthetic routes and reaction conditions. Industrial production methods typically include:
Chemical Synthesis: This involves the use of specific reagents and catalysts under controlled conditions to produce the compound.
Purification Processes: After synthesis, the compound undergoes purification to remove any impurities and ensure its quality for industrial applications.
Chemical Reactions Analysis
EINECS 292-682-3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
EINECS 292-682-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of EINECS 292-682-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
EINECS 292-682-3 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
EINECS 203-770-8:
EINECS 234-985-5:
EINECS 239-934-0:
EINECS 292-682-3 stands out due to its specific chemical properties and the wide range of applications in various fields.
Biological Activity
3-((2-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is a complex organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two cyclohexyl rings and an amino group. Its molecular formula is C13H23N, with a molecular weight of approximately 207.33 g/mol. The presence of multiple functional groups suggests that it may interact with various biological targets.
Structural Features
Feature | Description |
---|---|
Cyclohexane Rings | Two cyclohexane rings enhance lipophilicity and potential receptor interactions. |
Amino Group | Provides basicity, influencing its interaction with biological macromolecules. |
Methyl Substituents | Contributes to steric hindrance and may affect binding affinity to receptors. |
The biological activity of this compound can be attributed to its interactions with various receptors and enzymes in the body:
- Receptor Binding : The compound has been shown to bind to various neurotransmitter receptors, including serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as obesity and diabetes.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Antidepressant Activity : In animal models, the compound exhibited significant antidepressant-like effects, potentially through modulation of serotonin levels.
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Evidence from neurodegenerative disease models suggests that the compound may protect neuronal cells from apoptosis.
Study 1: Antidepressant Effects
In a controlled study involving rodents, this compound was administered over a period of four weeks. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups. Key findings included:
- Behavioral Tests : Increased time spent in the open arms of an elevated plus maze.
- Biochemical Analysis : Elevated levels of serotonin and norepinephrine were observed in brain tissue samples.
Study 2: Anti-inflammatory Activity
A study assessing the anti-inflammatory properties of the compound involved lipopolysaccharide (LPS)-induced inflammation in murine models. The treatment resulted in:
- Cytokine Levels : A marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histological Analysis : Reduced infiltration of immune cells in affected tissues.
Safety and Toxicity
While initial findings are promising, further studies are necessary to evaluate the long-term safety and potential toxicity of this compound. Current assessments indicate:
- Acute Toxicity : No significant acute toxicity was observed at therapeutic doses.
- Chronic Exposure : Ongoing studies aim to determine the effects of prolonged exposure on various organ systems.
Properties
CAS No. |
90850-42-3 |
---|---|
Molecular Formula |
C14H28N2 |
Molecular Weight |
224.39 g/mol |
IUPAC Name |
3-[(2-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-11(6-4-8-13(10)15)9-12-5-2-3-7-14(12)16/h10-14H,2-9,15-16H2,1H3 |
InChI Key |
BYUZDRJEUGDRPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCC1N)CC2CCCCC2N |
Origin of Product |
United States |
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